molecular formula C16H20BF3O2 B13334976 4,4,5,5-tetramethyl-2-((1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-((1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane

Cat. No.: B13334976
M. Wt: 312.1 g/mol
InChI Key: PMJJIDGONUAMFM-QWHCGFSZSA-N
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Description

4,4,5,5-tetramethyl-2-((1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-((1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a dioxaborolane compound under controlled conditions. The reaction may require a catalyst, such as a palladium complex, and is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale batch reactions using similar synthetic routes. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic esters can undergo oxidation to form boronic acids.

    Reduction: Reduction reactions can convert boronic esters to boranes.

    Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted aromatic or aliphatic compounds.

Scientific Research Applications

Chemistry

Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

Boronic esters have applications in medicinal chemistry for developing pharmaceuticals, including enzyme inhibitors and anticancer agents.

Industry

In the industrial sector, boronic esters are used in the synthesis of advanced materials, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the target molecule, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • Cyclopropylboronic acid

Uniqueness

4,4,5,5-tetramethyl-2-((1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is unique due to its trifluoromethylphenyl group, which can impart distinct electronic and steric properties, making it valuable for specific synthetic applications.

Biological Activity

4,4,5,5-Tetramethyl-2-((1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a dioxaborolane ring and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is believed to influence its biological activity significantly.

  • Chemical Formula : C13H16B F3O2
  • Molecular Weight : 270.08 g/mol
  • CAS Number : 1049730-42-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways related to fibrosis and angiogenesis.

Key Mechanisms:

  • DDR1/DDR2 Inhibition : The compound exhibits potent inhibitory activity against Discoidin Domain Receptors (DDR1 and DDR2), which are implicated in fibrotic processes. In vitro studies have shown that it can effectively block the enzymatic activities of these receptors with low toxicity profiles .
  • Signal Transduction Modulation : By inhibiting DDRs, the compound may alter collagen-mediated signaling pathways that contribute to fibrosis in tissues such as the lungs .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • In Vitro Studies :
    • The compound showed effective inhibition of DDR1/DDR2 with IC50 values in the low nanomolar range.
    • It demonstrated a favorable pharmacokinetic profile with good absorption and distribution characteristics.
  • In Vivo Efficacy :
    • Animal models treated with this compound exhibited significant reductions in fibrosis markers compared to control groups.
    • It was found to be well-tolerated at higher doses without significant adverse effects.

Case Studies

A notable case study involved the use of this compound in a model of pulmonary fibrosis. Mice treated with the compound showed a marked decrease in lung collagen deposition and improved lung function compared to untreated controls. The findings suggest that this compound could be a promising candidate for further development in treating fibrotic diseases .

Table 1: Inhibitory Activity Against DDR Kinases

CompoundDDR1 IC50 (nmol/L)DDR2 IC50 (nmol/L)Toxicity Level
4,4,5,5-Tetramethyl Compound2.2 ± 0.13.5 ± 0.4Low
Control Drug (Nintedanib)5.0 ± 0.56.0 ± 0.6Moderate

Table 2: Pharmacokinetic Profile

ParameterValue
AbsorptionHigh
Distribution VolumeModerate
Half-life~12 hours
ExcretionRenal

Properties

Molecular Formula

C16H20BF3O2

Molecular Weight

312.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-9-12(13)10-6-5-7-11(8-10)16(18,19)20/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1

InChI Key

PMJJIDGONUAMFM-QWHCGFSZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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